
ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The 2,4-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Methoxyacetylation: The methoxyacetyl group can be introduced via acylation using methoxyacetyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylate group can be introduced through esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: The compound can be used in studies of enzyme interactions or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyacetyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can be compared to other pyrrole derivatives, such as:
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the methoxyacetyl group, which may reduce its bioavailability and reactivity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
The presence of the methoxyacetyl group in this compound makes it unique, potentially enhancing its interactions with biological targets and its overall chemical reactivity.
Biological Activity
Ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, including antimicrobial and antifungal activities, along with relevant research findings and case studies.
- Molecular Formula : C₁₂H₁₇N₁O₄
- Molecular Weight : 239.27 g/mol
- CAS Number : 1306739-44-5
This pyrrole derivative features a methoxyacetyl group that may influence its biological interactions and efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including this compound. The compound's activity against bacterial and fungal strains has been investigated.
Antibacterial Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, certain analogs showed minimum inhibitory concentration (MIC) values as low as 0.039 mg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus . This suggests a promising potential for development into antibacterial agents.
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Compound A | 0.039 | E. coli |
Compound B | 0.078 | Staphylococcus aureus |
Compound C | 0.156 | Klebsiella pneumoniae |
Antifungal Activity
The antifungal properties of this compound have also been assessed. In particular, its efficacy against Aspergillus fumigatus was notable, with MIC values reported at 0.039 mg/mL, indicating strong antifungal activity comparable to established antifungal agents .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Compound D | 0.039 | Aspergillus fumigatus |
Compound E | 0.156 | Candida albicans |
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific enzymes and cellular targets. Molecular docking studies suggest that this compound may inhibit sterol 14α-demethylase, an enzyme critical for fungal cell membrane synthesis . This interaction can lead to the disruption of fungal growth and survival.
Case Study 1: Antifungal Efficacy in Clinical Isolates
A study evaluated the antifungal efficacy of various pyrrole derivatives against clinical isolates of Aspergillus spp. The results indicated that this compound was among the most effective compounds tested, achieving significant inhibition at low concentrations .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications to the pyrrole ring significantly affect biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against bacterial strains, highlighting the importance of chemical structure in determining pharmacological efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate?
Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving pyrrole precursors and acylating agents. For example:
- Three-component reactions using aniline derivatives, acetylenedicarboxylates, and aldehydes under mild conditions (e.g., ethanol reflux) yield substituted pyrrole esters. Methoxyacetylation can be achieved via post-synthetic modification using methoxyacetyl chloride .
- Microwave-assisted synthesis may improve reaction efficiency, reducing time and side products .
Key parameters for optimization:
- Solvent polarity (e.g., ethanol vs. DMF) affects reaction rate and regioselectivity.
- Temperature control to avoid decomposition of the methoxyacetyl group.
Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?
Answer:
- FTIR: Look for carbonyl stretching vibrations: ester C=O (~1700 cm⁻¹), methoxyacetyl C=O (~1680 cm⁻¹), and pyrrole N-H (~3300 cm⁻¹) .
- NMR:
- HRMS: Confirm molecular ion [M+H]⁺ with exact mass (e.g., C₁₃H₁₇NO₅ requires m/z 279.1107) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of substitutions in this pyrrole derivative?
Answer:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Reactivity indices (Fukui functions) quantify susceptibility to substitution at specific positions .
Example application:
DFT studies of similar pyrroles show methoxyacetyl groups stabilize intermediates via resonance, directing substitutions to the C-2 and C-4 methyl groups .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Answer:
- X-ray crystallography (e.g., SHELX refinement) provides definitive bond lengths/angles, but discrepancies with NMR/IR may arise due to:
- Validation: Compare experimental data with computed spectra (DFT) to identify artifacts .
Case study:
Crystal structures of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (analog) show planar geometry, but solution NMR reveals slight distortion due to solvent interactions .
Q. Methodological Challenges and Solutions
Q. How to optimize reaction conditions to mitigate side reactions (e.g., over-acylation or pyrrole ring oxidation)?
Answer:
- Controlled reagent addition: Slow addition of methoxyacetyl chloride minimizes over-acylation .
- Inert atmosphere: Use N₂/Ar to prevent pyrrole oxidation .
- Catalytic additives: Pyridine or DMAP scavenge HCl, improving acylation efficiency .
Q. How to distinguish between structural isomers using advanced analytical techniques?
Answer:
- 2D NMR (COSY, NOESY): Correlate proton-proton spatial relationships (e.g., methoxyacetyl vs. ester group proximity) .
- LC-MS/MS: Fragment ions differentiate isomers via distinct cleavage patterns (e.g., m/z 195 → 167 for ester loss) .
- Crystallography: Resolve ambiguity with unit cell parameters and space group symmetry .
Q. Safety and Handling in Academic Settings
Q. What precautions are critical when handling this compound in laboratory settings?
Answer:
Properties
IUPAC Name |
ethyl 5-(2-methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-17-12(15)10-7(2)11(13-8(10)3)9(14)6-16-4/h13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNWHULVLOSOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141368 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 5-(2-methoxyacetyl)-2,4-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-44-5 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 5-(2-methoxyacetyl)-2,4-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-3-carboxylic acid, 5-(2-methoxyacetyl)-2,4-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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